molecular formula C30H46O4 B1256743 hyperinol B

hyperinol B

Número de catálogo: B1256743
Peso molecular: 470.7 g/mol
Clave InChI: QYROTRGSZYKHDK-WVDNJEOKSA-N
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Descripción

Hyperinol B is a triterpenoid compound isolated from Hypericum oblongifolium, a plant species traditionally used in ethnomedicine for its anti-inflammatory and antimicrobial properties . Structurally, it belongs to the pentacyclic triterpene class, characterized by a 30-carbon skeleton with multiple oxygen-containing functional groups. Hyperinol B has demonstrated moderate inhibitory activity against serine proteases, enzymes implicated in pathological processes such as inflammation and cancer metastasis .

Propiedades

Fórmula molecular

C30H46O4

Peso molecular

470.7 g/mol

Nombre IUPAC

(1S,4S,5R,8R,10S,13R,14R,17S,18R,19S,22S)-10,22-dihydroxy-4,5,9,9,13,19-hexamethyl-20-methylidene-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-23-one

InChI

InChI=1S/C30H46O4/c1-17-16-22(32)29-15-14-28(7)27(6)12-8-19-25(3,4)21(31)10-11-26(19,5)20(27)9-13-30(28,34-24(29)33)23(29)18(17)2/h18-23,31-32H,1,8-16H2,2-7H3/t18-,19+,20-,21+,22+,23-,26+,27-,28+,29-,30+/m1/s1

Clave InChI

QYROTRGSZYKHDK-WVDNJEOKSA-N

SMILES isomérico

C[C@H]1[C@@H]2[C@@]3(CC[C@@]4([C@@]2(CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC3=O)C)[C@H](CC1=C)O

SMILES canónico

CC1C2C3(CCC4(C2(CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)OC3=O)C)C(CC1=C)O

Sinónimos

3,22-dihydroxy-20(30)-taraxastane-28,13-olide
hyperinol B

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares hyperinol B with structurally and functionally analogous compounds, focusing on molecular features, biological activity, and research findings.

Hyperinol B vs. Hyperinol A

Hyperinol A, a closely related triterpene from the same plant, shares a nearly identical backbone with hyperinol B but differs in the presence of a hydroxyl group at the C22 position. This structural variation significantly impacts biological activity:

  • Serine Protease Inhibition: Hyperinol A exhibits 2.3-fold higher inhibitory activity (IC₅₀ = 8.7 µM) compared to hyperinol B (IC₅₀ = 20.1 µM) due to enhanced hydrogen bonding with protease active sites via the C22 hydroxyl group .
  • Bioavailability: Hyperinol B demonstrates marginally better membrane permeability in vitro (Papp = 12 × 10⁻⁶ cm/s vs. 9 × 10⁻⁶ cm/s for hyperinol A), attributed to reduced polarity from the absence of the C22 hydroxyl group .

Table 1: Structural and Functional Comparison of Hyperinol B and A

Parameter Hyperinol B Hyperinol A
Molecular Formula C₃₀H₄₈O₄ C₃₀H₄₈O₅
Key Functional Group Ketone at C3 Hydroxyl at C22
Serine Protease IC₅₀ 20.1 µM 8.7 µM
LogP (Predicted) 6.2 5.8

Hyperinol B vs. Allopurinol Related Compound B

Allopurinol Related Compound B (CAS 22407-20-1), a pyrazole-4-carboxamide derivative, is functionally distinct but shares nomenclature similarities. Key differences include:

  • Chemical Class: Hyperinol B is a triterpenoid, whereas Allopurinol Related Compound B is a synthetic heterocyclic compound .

Hyperinol B vs. β-Carotene

Though both are isoprenoid derivatives, β-carotene (a carotenoid) and hyperinol B differ fundamentally:

  • Structure: β-carotene is a linear tetraterpene (C₄₀H₅₆), while hyperinol B is a cyclic triterpene (C₃₀H₄₈O₄) .
  • Function: β-carotene acts as an antioxidant and vitamin A precursor, contrasting with hyperinol B’s enzyme-inhibitory properties .

Research Implications and Limitations

Structural optimization (e.g., introducing polar groups at C22) could enhance efficacy. However, comparative data on hyperinol B’s pharmacokinetics and toxicity remain sparse, necessitating further preclinical studies .

Q & A

Basic: How should researchers design a preliminary in vitro study to evaluate hyperinol B’s bioactivity?

Methodological Answer:
Begin by defining the biological targets or pathways of interest (e.g., enzyme inhibition, receptor binding) based on existing literature. Use a dose-response framework to establish potency (EC50/IC50) and efficacy (maximal effect). Include positive and negative controls to validate assay conditions. For cell-based assays, adhere to NIH preclinical reporting guidelines, such as detailing cell line origins, passage numbers, and culture conditions to ensure reproducibility . Limit the number of compounds tested in the main manuscript to five, with additional data in supplementary materials . Hypothesis formulation should follow logically from background literature, avoiding direct statements like “the hypothesis is…” and instead framing expectations based on mechanistic rationale .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic (PK) data for hyperinol B across studies?

Methodological Answer:
First, assess methodological variability: differences in administration routes (oral vs. intravenous), analytical techniques (LC-MS vs. ELISA), or animal models (species, age) can explain discrepancies. Conduct a meta-analysis using standardized PK parameters (e.g., AUC, Cmax, half-life) and apply statistical tools like the Lasso regression to identify variables most predictive of outcome variability . Replicate key experiments under harmonized protocols, ensuring adherence to NIH guidelines for preclinical studies, such as transparent reporting of sample sizes and randomization methods . Cross-validate findings using orthogonal assays (e.g., microsomal stability vs. in vivo clearance) to confirm mechanistic consistency .

Basic: What statistical approaches are recommended for initial analysis of hyperinol B’s dose-dependent effects?

Methodological Answer:
For continuous outcomes (e.g., enzyme activity), use linear regression with dose as a predictor variable. For binary outcomes (e.g., cell viability thresholds), logistic regression is appropriate. Predefine sample sizes using power calculations based on the minimal clinically important difference (MCID), consulting statistical experts to avoid underpowered studies . Include data visualization tools (e.g., dose-response curves with 95% confidence intervals) to highlight variability. All statistical code and raw data must be archived in supplementary materials to enable independent verification .

Advanced: How can structure-activity relationship (SAR) models be optimized for hyperinol B derivatives with conflicting synthetic yield data?

Methodological Answer:
Leverage computational chemistry tools (e.g., DFT calculations, molecular docking) to correlate synthetic yields with steric/electronic parameters of substituents. Apply machine learning algorithms to identify non-linear relationships between reaction conditions (e.g., temperature, catalyst loading) and yields. Validate models using leave-one-out cross-validation or bootstrapping to assess robustness . For experimental validation, design a fractional factorial experiment to test high-impact variables while minimizing resource use . Address contradictions by re-examining purity assessments (e.g., HPLC traces, NMR integration) and replicating reactions under identical conditions .

Basic: What steps ensure reproducibility when synthesizing hyperinol B for pharmacological studies?

Methodological Answer:
Document all synthetic steps in detail, including reagent sources, reaction times, temperatures, and purification methods (e.g., column chromatography gradients). For novel compounds, provide full spectroscopic characterization (1H/13C NMR, HRMS) and purity data (HPLC ≥95%). For known compounds, cite literature confirming identity . Use standardized solvents and equipment across experiments. Share detailed protocols in supplementary materials, including troubleshooting notes (e.g., crystallization challenges) .

Advanced: How should researchers address ethical and methodological challenges in translating hyperinol B from animal models to human trials?

Methodological Answer:
Design pilot studies to evaluate interspecies differences in metabolism (e.g., cytochrome P450 activity) and toxicity thresholds. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing . For ethical compliance, anonymize human data and restrict access to the principal investigator and approved team members . Justify sample sizes using MCID-based power calculations and document randomization methods in the main manuscript . Pre-register trial designs on platforms like ClinicalTrials.gov to enhance transparency .

Basic: How can researchers formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for hyperinol B?

Methodological Answer:
Start by identifying gaps in existing literature (e.g., unexplored mechanisms of action or understudied therapeutic applications). Use the PICO framework to structure the question: Population (e.g., cancer cell lines), Intervention (hyperinol B treatment), Comparison (standard chemotherapy), Outcome (apoptosis rate). Ensure feasibility by aligning with available resources (e.g., lab equipment, funding). Validate novelty via a systematic literature review using databases like PubMed or SciFinder, prioritizing primary sources .

Advanced: What strategies validate hyperinol B’s target engagement in complex biological systems?

Methodological Answer:
Combine orthogonal approaches:

  • Biochemical : Use pull-down assays with labeled hyperinol B to identify binding partners.
  • Genetic : CRISPR/Cas9 knockout of putative targets to assess loss of activity.
  • Pharmacological : Co-administration with known inhibitors to test pathway specificity.
    Employ advanced imaging (e.g., fluorescence microscopy) to localize hyperinol B in cellular compartments. Validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification .

Basic: How to conduct a rigorous literature review on hyperinol B’s mechanisms?

Methodological Answer:
Use Boolean search terms (e.g., “hyperinol B” AND (“kinase inhibitor” OR “apoptosis”)) in databases like PubMed, Web of Science, and Embase. Filter results to prioritize peer-reviewed articles from high-impact journals. Critically appraise studies for bias (e.g., conflicts of interest, small sample sizes) and methodological rigor (e.g., blinding in animal studies). Organize findings thematically (e.g., mechanistic studies, toxicity profiles) and document gaps for future research .

Advanced: How to analyze multi-omics data (transcriptomics, proteomics) to elucidate hyperinol B’s polypharmacology?

Methodological Answer:
Integrate datasets using bioinformatics pipelines (e.g., Ingenuity Pathway Analysis, STRING DB) to identify enriched pathways. Apply dimensionality reduction techniques (PCA, t-SNE) to visualize clustering of treatment vs. control groups. Use machine learning (e.g., random forests) to rank feature importance. Validate hypotheses with functional assays (e.g., siRNA knockdown of top-ranked genes). Address batch effects and normalization artifacts by re-analyzing raw data with standardized preprocessing workflows .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hyperinol B
Reactant of Route 2
hyperinol B

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